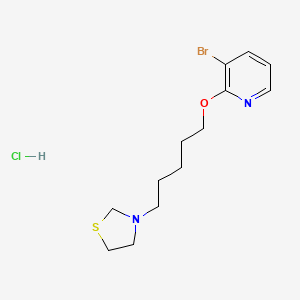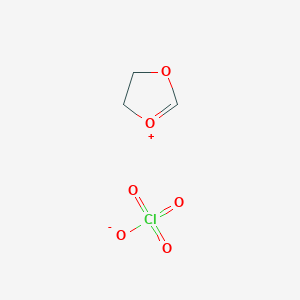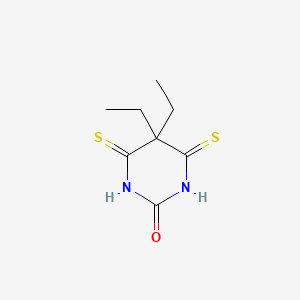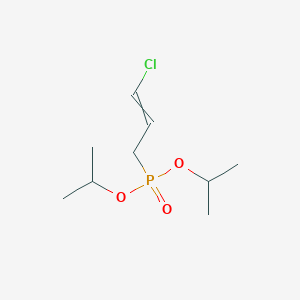
1,3-Dipropoxypropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dipropoxypropan-2-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of two propoxy groups attached to a propane backbone with a hydroxyl group at the second carbon
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dipropoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloropropane with sodium propoxide in an alcohol solvent. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atoms are replaced by propoxy groups. The reaction conditions typically involve heating the mixture to reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts such as phase transfer catalysts can also enhance the reaction efficiency.
化学反应分析
Types of Reactions
1,3-Dipropoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium alkoxides and amines can be used to replace the propoxy groups.
Major Products Formed
Oxidation: The major products include ketones and aldehydes.
Reduction: The major product is the corresponding alkane.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
1,3-Dipropoxypropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: The compound is used in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.
作用机制
The mechanism of action of 1,3-Dipropoxypropan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The propoxy groups can also participate in hydrophobic interactions, affecting the compound’s solubility and distribution in different environments.
相似化合物的比较
Similar Compounds
1,3-Diphenoxypropan-2-ol: Similar in structure but with phenoxy groups instead of propoxy groups.
1,3-Dimethoxypropan-2-ol: Similar but with methoxy groups instead of propoxy groups.
1,3-Dibutoxypropan-2-ol: Similar but with butoxy groups instead of propoxy groups.
Uniqueness
1,3-Dipropoxypropan-2-ol is unique due to its specific combination of propoxy groups and a hydroxyl group, which imparts distinct chemical and physical properties
属性
CAS 编号 |
43015-17-4 |
|---|---|
分子式 |
C9H20O3 |
分子量 |
176.25 g/mol |
IUPAC 名称 |
1,3-dipropoxypropan-2-ol |
InChI |
InChI=1S/C9H20O3/c1-3-5-11-7-9(10)8-12-6-4-2/h9-10H,3-8H2,1-2H3 |
InChI 键 |
KLDDZFJSRPXUIY-UHFFFAOYSA-N |
规范 SMILES |
CCCOCC(COCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


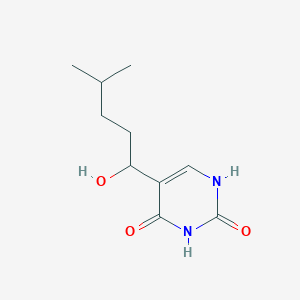
![Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-](/img/structure/B14652958.png)
![2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B14652964.png)
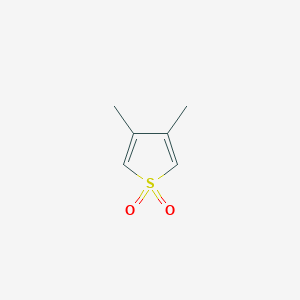
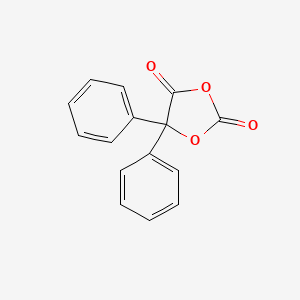
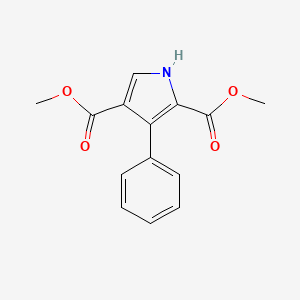
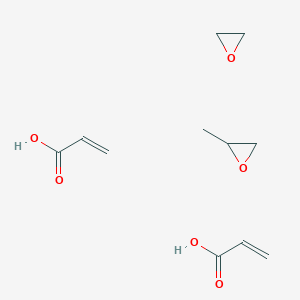
![2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide](/img/structure/B14652994.png)


